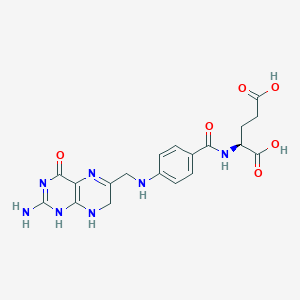

Dihydrofolic acid

Description

Properties

IUPAC Name |

2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,12,21H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRNSSUDZOLUSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10962569 | |

| Record name | N-(4-{[(4-Hydroxy-2-imino-1,2,7,8-tetrahydropteridin-6-yl)methyl]amino}benzoyl)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4033-27-6, 42572-30-5 | |

| Record name | 7,8-Dihydrofolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-{[(4-Hydroxy-2-imino-1,2,7,8-tetrahydropteridin-6-yl)methyl]amino}benzoyl)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dihydrofolic Acid Synthesis Pathway in Bacteria: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The bacterial dihydrofolic acid (DHF) synthesis pathway is a cornerstone of microbial physiology and a validated, highly successful target for antimicrobial chemotherapy. Unlike their mammalian hosts, who obtain folates from their diet, most bacteria are dependent on the de novo synthesis of this essential cofactor. Tetrahydrofolate (THF), the biologically active form of folate, is crucial for the synthesis of nucleic acids, amino acids, and other key metabolites. Consequently, the enzymes within this pathway represent attractive targets for the development of new antibacterial agents. This technical guide provides an in-depth exploration of the core DHF synthesis pathway in bacteria, intended for researchers, scientists, and drug development professionals. It details the enzymatic steps, presents quantitative kinetic data, outlines experimental protocols for enzyme analysis, and visualizes the intricate molecular processes.

Introduction to the Bacterial Folate Pathway

The biosynthesis of this compound is a multi-step enzymatic cascade that begins with precursors from central metabolism and culminates in the production of DHF, which is subsequently reduced to tetrahydrofolate (THF).[1][2][3][4] The overall pathway can be conceptually divided into three main stages: the synthesis of the pteridine (B1203161) precursor, the synthesis of p-aminobenzoic acid (PABA), and the condensation of these two moieties followed by the addition of glutamate.

The essentiality of this pathway in bacteria, coupled with its absence in humans, provides a therapeutic window for selective toxicity.[1][3] This principle is clinically exemplified by the sulfonamides and trimethoprim, which target dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR), respectively.[2]

Core Enzymatic Steps in this compound Synthesis

The synthesis of this compound from chorismate and GTP involves a series of conserved enzymatic reactions. The key enzymes and their respective roles are detailed below.

p-Aminobenzoic Acid (PABA) Biosynthesis

PABA, a critical precursor for dihydropteroate synthesis, is produced from chorismate, a branch-point intermediate in the shikimate pathway.[5][6] This conversion is catalyzed by two enzymes in many bacteria, such as Escherichia coli:

-

Aminodeoxychorismate Synthase (ADC Synthase; PabA and PabB): This enzyme complex converts chorismate and glutamine into 4-amino-4-deoxychorismate (ADC) and glutamate.[7] In E. coli, it is a heterodimer composed of PabA (the glutaminase (B10826351) subunit) and PabB (the synthase subunit).[7] PabA hydrolyzes glutamine to provide ammonia, which is then used by PabB to aminate chorismate.[7]

-

Aminodeoxychorismate Lyase (ADC Lyase; PabC): This enzyme catalyzes the elimination of pyruvate (B1213749) from ADC, leading to the aromatization of the ring to form PABA.[5][6]

In some bacteria, such as Lactococcus lactis, the pabB and pabC genes are fused.[6][8]

Pteridine Precursor Synthesis and Dihydropteroate Formation

The pteridine moiety of folate is synthesized from guanosine (B1672433) triphosphate (GTP). This sub-pathway involves several key enzymes:

-

GTP Cyclohydrolase I (GTPCH; FolE): This enzyme catalyzes the complex conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate.[1][9] This is the first committed step in the pteridine branch of the pathway.

-

Dihydroneopterin Aldolase (DHNA; FolB): DHNA cleaves 7,8-dihydroneopterin to produce 6-hydroxymethyl-7,8-dihydropterin (B3263101) (HMDP) and glycolaldehyde.[10][11]

-

6-Hydroxymethyl-7,8-dihydropterin Pyrophosphokinase (HPPK; FolK): HPPK catalyzes the transfer of a pyrophosphate group from ATP to HMDP, yielding 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).[12]

-

Dihydropteroate Synthase (DHPS; FolP): This enzyme catalyzes the condensation of DHPPP with PABA to form 7,8-dihydropteroate (DHP).[1][12] DHPS is the target of sulfonamide antibiotics.

Dihydrofolate and Tetrahydrofolate Synthesis

-

Dihydrofolate Synthase (DHFS; FolC): DHFS catalyzes the ATP-dependent addition of L-glutamate to dihydropteroate, forming dihydrofolate (DHF).[1][13]

-

Dihydrofolate Reductase (DHFR; FolA): The final step in the formation of the active cofactor is the reduction of DHF to 5,6,7,8-tetrahydrofolate (THF) by DHFR, using NADPH as a cofactor.[1][13] DHFR is the target of the antibiotic trimethoprim.

Visualization of the this compound Synthesis Pathway

The following diagrams illustrate the core enzymatic steps and the interconnectedness of the PABA and pteridine synthesis branches.

Caption: Overview of the bacterial this compound synthesis pathway.

Quantitative Data on Key Enzymes

The kinetic parameters of the enzymes in the DHF synthesis pathway can vary between bacterial species. The following tables summarize representative kinetic data for key enzymes.

Table 1: Kinetic Parameters of Dihydropteroate Synthase (DHPS)

| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Bacillus anthracis | DHPPP | 0.8 ± 0.1 | 1.2 ± 0.1 | [14] |

| PABA | 1.5 ± 0.2 | 1.2 ± 0.1 | [14] | |

| Yersinia pestis | DHPPP | 1.0 ± 0.2 | 1.5 ± 0.1 | [14] |

| PABA | 2.5 ± 0.5 | 1.5 ± 0.1 | [14] |

Table 2: Kinetic Parameters of Dihydrofolate Reductase (DHFR)

| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Escherichia coli | DHF | 1.1 | 12 | [15] |

| NADPH | 8.6 | 12 | [15] | |

| Streptococcus pneumoniae | DHF | 4.6 ± 0.5 | 31.5 ± 1.0 | [15] |

| NADPH | 15.1 ± 1.6 | 31.5 ± 1.0 | [15] | |

| Mycobacterium tuberculosis | DHF | 4.8 ± 0.4 | 0.50 ± 0.01 | [16] |

| NADPH | 13 ± 1 | 0.50 ± 0.01 | [16] |

Table 3: Kinetic Parameters of Other Key Enzymes

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| GTP Cyclohydrolase I | Escherichia coli | GTP | 100-110 | 0.2-0.3 | [9] |

| Dihydroneopterin Aldolase | Staphylococcus aureus | DHNP | 16 ± 2 | 0.23 ± 0.01 | [10] |

| Escherichia coli | DHNP | 2.5 ± 0.3 | 0.06 ± 0.002 | [10] | |

| Dihydrofolate Synthase | Plasmodium falciparum | DHP | 0.88 | - | [17] |

| ATP | 22.8 | - | [17] | ||

| Glutamate | 5.97 | - | [17] |

Experimental Protocols

This section provides detailed methodologies for assaying the activity of key enzymes in the DHF synthesis pathway.

Dihydropteroate Synthase (DHPS) Activity Assay (Coupled Spectrophotometric Assay)

This assay measures DHPS activity by coupling the production of dihydropteroate to its reduction by DHFR, which is monitored by the oxidation of NADPH.[12]

Materials:

-

6-hydroxymethyl-7,8-dihydropterin (HMDP)

-

ATP

-

p-aminobenzoic acid (PABA)

-

Recombinant HPPK

-

Recombinant DHPS

-

Recombinant DHFR

-

NADPH

-

Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, 5 mM DTT, pH 8.5

Procedure:

-

Prepare a reaction mixture containing assay buffer, HMDP, ATP, PABA, NADPH, and an excess of HPPK and DHFR.

-

Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding the DHPS enzyme.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Caption: Workflow for the coupled DHPS activity assay.

Dihydrofolate Reductase (DHFR) Activity Assay (Direct Spectrophotometric Assay)

This assay directly measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[16][18][19][20][21][22][23]

Materials:

-

Dihydrofolate (DHF)

-

NADPH

-

Recombinant DHFR

-

Assay Buffer: 50 mM MES, 25 mM Tris, 25 mM ethanolamine, 100 mM NaCl, pH 7.0[22]

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer and NADPH.

-

Add the DHFR enzyme to the cuvette and incubate for a short period to establish a baseline.

-

Initiate the reaction by adding DHF.

-

Immediately monitor the decrease in absorbance at 340 nm.

-

Calculate the reaction rate based on the change in absorbance over time.

Caption: Workflow for the direct DHFR activity assay.

Dihydroneopterin Aldolase (DHNA) Activity Assay (HPLC-based)

DHNA activity can be determined by measuring the formation of its product, 6-hydroxymethyl-7,8-dihydropterin (HMDP), using high-performance liquid chromatography (HPLC).

Materials:

-

7,8-Dihydroneopterin (DHNP)

-

Recombinant DHNA

-

Assay Buffer: 100 mM Tris-HCl, 1 mM EDTA, 5 mM DTT, pH 8.3[24]

-

Quenching Solution: 1 N HCl

-

Oxidizing Solution: 1% I₂ in 2% KI

-

Reducing Solution: 2% Ascorbic acid

Procedure:

-

Incubate DHNP with DHNA in the assay buffer at the desired temperature.

-

At various time points, take aliquots of the reaction mixture and quench the reaction with 1 N HCl.

-

Oxidize the pterin (B48896) products by adding the iodine solution.

-

Stop the oxidation by adding ascorbic acid.

-

Analyze the samples by reverse-phase HPLC with fluorescence detection to quantify the amount of HMDP formed.

Regulation of the this compound Synthesis Pathway

The biosynthesis of folate in bacteria is a tightly regulated process to ensure an adequate supply of the cofactor for cellular needs without wasteful overproduction.[25][26] Feedback inhibition is a common regulatory mechanism, where the end-products of the pathway, such as DHF and THF, can inhibit the activity of early enzymes in the pathway.[25][26] For example, in some lactic acid bacteria, the presence of external folate can downregulate the entire biosynthetic pathway.[25][26]

Conclusion

The this compound synthesis pathway remains a critical area of study in microbiology and a fertile ground for the discovery of novel antimicrobial agents. A thorough understanding of the enzymes involved, their kinetics, and their regulation is paramount for the rational design of new inhibitors that can overcome existing resistance mechanisms. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this essential bacterial pathway and contribute to the development of next-generation antibiotics.

References

- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. p-aminobenzoate synthesis in Escherichia coli: kinetic and mechanistic characterization of the amidotransferase PabA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of the role of para-aminobenzoic acid biosynthesis in folate production by Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Allosteric characteristics of GTP cyclohydrolase I from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of dihydroneopterin aldolase. NMR, equilibrium and transient kinetic studies of the Staphylococcus aureus and Escherichia coli enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterisation of the bifunctional dihydrofolate synthase–folylpolyglutamate synthase from Plasmodium falciparum; a potential novel target for antimalarial antifolate inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. assaygenie.com [assaygenie.com]

- 20. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]

- 21. Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii [protocols.io]

- 22. Kinetic Barrier to Enzyme Inhibition Is Manipulated by Dynamical Local Interactions in E. coli DHFR - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Mechanism of Dihydroneopterin Aldolase: The Functional Roles of the Conserved Active Site Glutamate and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Hypothetical Regulation of Folate Biosynthesis and Strategies for Folate Overproduction in Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pnfs.or.kr [pnfs.or.kr]

A Technical Guide to the Function of Dihydrofolic Acid in Cellular Metabolism

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrofolic acid (DHF) is a pivotal, yet often overlooked, intermediate in cellular metabolism. While not a direct one-carbon donor, its existence is central to the regeneration of the active folate coenzyme, tetrahydrofolic acid (THF). This essential recycling process, catalyzed by the enzyme dihydrofolate reductase (DHFR), sustains the metabolic pathways responsible for the de novo synthesis of purines, thymidylate, and several amino acids. Consequently, the DHF-THF axis represents a critical node for cellular proliferation and a validated target for therapeutic intervention in cancer and infectious diseases. This technical guide provides an in-depth examination of the function of DHF, presenting quantitative data, detailed experimental protocols for its study, and visual representations of its metabolic context.

The Core Function of this compound: The Obligatory Intermediate

This compound (DHF) is a derivative of folic acid (Vitamin B9) that occupies a crucial position within the folate cycle.[1] Its primary role is not to act as a coenzyme itself, but to serve as the direct substrate for dihydrofolate reductase (DHFR), the enzyme responsible for regenerating tetrahydrofolic acid (THF).[2] THF is the biologically active form of folate, which, upon acquiring one-carbon units, gives rise to a family of coenzymes that are essential for key biosynthetic pathways.[3][4]

The most significant production of intracellular DHF occurs during the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[5][6] In this reaction, the enzyme thymidylate synthase (TS) catalyzes the methylation of deoxyuridine monophosphate (dUMP), using 5,10-methylenetetrahydrofolate as the one-carbon donor.[7][8] This process is unique in folate metabolism as the THF moiety is oxidized, releasing DHF as a product.[5][6]

For the cell to continue producing dTMP and maintain other folate-dependent pathways, this DHF must be rapidly reduced back to THF. This NADPH-dependent reduction is catalyzed by DHFR.[9][10] The interruption of this single reaction leads to the depletion of the THF pool, halting DNA synthesis and, consequently, cell proliferation.[11] This makes the DHF to THF conversion a critical bottleneck in cellular metabolism and a prime target for chemotherapy.[9][11]

The Folate Cycle

The folate cycle encompasses the series of reactions that interconvert folate derivatives to supply one-carbon units for biosynthesis. DHF is an integral part of this cycle, linking the thymidylate synthesis pathway back to the main pool of THF derivatives required for purine (B94841) and amino acid synthesis.

Role in Thymidylate Synthesis

The synthesis of dTMP from dUMP is the only metabolic reaction that generates DHF directly from a THF derivative.[6] This positions DHF as the direct product of a pathway essential for DNA replication. The tight coupling of the thymidylate synthase and DHFR activities creates a sub-cycle dedicated to regenerating the THF cofactor.[8][10]

Role in Purine Synthesis

While DHF is not directly involved in donating one-carbon units for purine synthesis, its efficient recycling is paramount. The synthesis of the purine ring requires two one-carbon donations from 10-formyl-THF.[12] Depletion of the THF pool due to the inhibition of DHFR starves the purine synthesis pathway of its necessary cofactors, leading to a broader shutdown of nucleic acid production.

Quantitative Data

Understanding the kinetics of the enzymes that metabolize DHF is crucial for drug development and metabolic modeling.

Table 1: Kinetic Parameters of Dihydrofolate Reductase (DHFR)

| Organism/Enzyme Source | Substrate | K_m (μM) | k_cat (s⁻¹) | Notes |

| Human (recombinant) | 7,8-DHF | ~0.05 | - | Measured at low substrate concentrations to avoid substrate inhibition.[13] |

| Human (placental) | 7,8-DHF | - | - | Folic acid showed noncompetitive inhibition with a K_i of 0.05 µM.[13] |

| E. coli | 7,8-DHF | - | 12 | Chemistry step (hydride transfer) is significantly faster (~950 s⁻¹).[14] |

| S. pneumoniae | 7,8-DHF | - | 31.5 | Hydride transfer is at least partially rate-limiting.[14] |

| P. falciparum (3D7, sensitive) | 7,8-DHF | 3.2 ± 0.6 | - | Specific activity: 442 ± 39 nmol min⁻¹ mg⁻¹.[15] |

| P. falciparum (HB3, resistant) | 7,8-DHF | 42.6 ± 1.6 | - | Specific activity: 634 ± 25 nmol min⁻¹ mg⁻¹.[15] |

| P. falciparum (3D7, sensitive) | NADPH | 4.5 - 11.6 | - | Similar across sensitive and resistant clones.[15] |

Table 2: Representative Intracellular Folate Concentrations

| Cell Line | Metabolite | Concentration (ng / mg protein) | Method |

| Lymphoblastoid Cells | 5-methyl-THF | 0.003 - 0.526 | LC-MS/MS[16] |

| Lymphoblastoid Cells | Folic Acid (FA) | 0.004 - 0.526 | LC-MS/MS[16] |

| Lymphoblastoid Cells | Homocysteine (Hcy) | 0.341 - 71.053 | LC-MS/MS[16] |

| Lymphoblastoid Cells (Example) | 5-methyl-THF | 0.275 | LC-MS/MS[17] |

| Lymphoblastoid Cells (Example) | Folic Acid (FA) | 0.008 | LC-MS/MS[17] |

Note: Direct measurement of intracellular DHF is challenging due to its low abundance and instability. Most studies quantify more stable folate derivatives.

Experimental Protocols

Spectrophotometric Assay for Dihydrofolate Reductase (DHFR) Activity

This protocol is based on the principle that the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF leads to a decrease in absorbance at 340 nm.[9][18][19]

Materials:

-

Temperature-controlled UV/Vis spectrophotometer and quartz cuvettes.

-

Assay Buffer: 50 mM potassium phosphate, pH 7.5 (or pH 6.5 for some protocols).[9]

-

DHFR Substrate Solution: 2.3 mM this compound (DHF) in Assay Buffer. Prepare fresh immediately before use as it is unstable.

-

NADPH Solution: 0.11 mM NADPH in Assay Buffer. Prepare fresh.

-

Enzyme solution: Purified DHFR or clarified cell/tissue lysate.

-

Ultrapure water.

Procedure:

-

Reaction Mixture Preparation: In a 1 ml quartz cuvette, prepare the reaction mixture. A typical setup is as follows (final concentrations may vary):

-

800 µL Assay Buffer

-

100 µL NADPH Solution (final concentration ~0.1 mM)

-

50 µL Enzyme solution (e.g., cell lysate at 0.5-1 mg protein/ml)

-

-

Blank Measurement: Prepare a blank cuvette containing all components except the DHFR substrate (DHF). Use this to zero the spectrophotometer at 340 nm.

-

Initiate Reaction: Start the kinetic measurement. To the sample cuvette, add 50 µL of the DHF Substrate Solution (final concentration ~0.07 mM) and mix immediately by inverting the cuvette with parafilm.

-

Data Acquisition: Monitor the decrease in absorbance at 340 nm for 3-5 minutes, taking readings every 15 seconds. Ensure the temperature is constant (e.g., 25°C).

-

Calculation of Activity:

-

Determine the maximum linear rate of absorbance decrease (ΔA_340/min).

-

Calculate the enzyme activity using the Beer-Lambert law. The molar extinction coefficient for NADPH at 340 nm is 6,220 M⁻¹cm⁻¹. A common value used for the difference in extinction between NADPH and NADP+ is 11,800 M⁻¹cm⁻¹ or 12,000 M⁻¹cm⁻¹.[19]

-

One unit of DHFR activity is defined as the amount of enzyme that oxidizes 1.0 µmol of NADPH per minute under the specified conditions.[20]

-

Quantification of Intracellular Folates by LC-MS/MS

This protocol provides a general workflow for the analysis of intracellular folate pools, which is essential for understanding the metabolic state of the cell.[21][22]

Materials:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Hydrophilic Interaction Liquid Chromatography (HILIC) or C18 reverse-phase column.[21]

-

Extraction Buffer: 50:50 Methanol:Water containing antioxidants like 25 mM sodium ascorbate (B8700270) and 25 mM NH₄OAc, pH 7.0. Keep ice-cold.[22]

-

Cultured cells on plates.

-

Cell scraper.

-

Microcentrifuge tubes.

-

Internal standards (stable isotope-labeled folate derivatives).

Procedure:

-

Cell Harvesting and Extraction:

-

Aspirate the culture medium from the cell plate.

-

Immediately add 1 mL of ice-cold Extraction Buffer to the plate to quench enzymatic activity.

-

Place the plate on ice for 10-30 minutes. Scrape the cells and transfer the cell suspension to a microcentrifuge tube. Spike with internal standards.[22]

-

-

Protein Denaturation and Clarification:

-

Heat the tubes (e.g., 60-100°C for 5-10 minutes) to fully denature proteins.[22]

-

Centrifuge at high speed (e.g., 16,000 x g) for 5-10 minutes at 4°C to pellet the precipitated protein and cell debris.

-

-

Sample Preparation:

-

Carefully transfer the supernatant containing the folate extracts to a new tube.

-

For improved stability and analysis, some protocols employ a derivatization step, such as reductive methylation, at this stage.[21]

-

Depending on the expected concentration, samples may be dried down and reconstituted in a smaller volume or purified further using solid-phase extraction.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Separate the different folate species using a suitable chromatographic gradient.

-

Detect and quantify the analytes using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, using specific parent-to-daughter ion transitions for each folate derivative and its corresponding internal standard.

-

-

Data Analysis:

-

Construct calibration curves using known concentrations of folate standards.

-

Quantify the amount of each folate species in the sample by comparing its peak area to that of its internal standard and the calibration curve.

-

Normalize the results to the initial cell number or total protein content of the sample.

-

Visualizations: Metabolic Pathways and Workflows

The Central Role of DHF in the Folate Cycle

Caption: The Folate Cycle, highlighting the critical reduction of DHF to THF by DHFR.

The Thymidylate Synthesis Cycle

Caption: The cyclic pathway of thymidylate synthesis and mandatory THF regeneration.

Experimental Workflow for DHFR Activity Assay

Caption: A streamlined workflow for the spectrophotometric DHFR enzyme activity assay.

Conclusion

This compound is not merely a metabolic byproduct but a linchpin in the folate-dependent one-carbon metabolism. Its singular fate—reduction to tetrahydrofolic acid by DHFR—is indispensable for sustaining the synthesis of nucleotides and ensuring cellular viability. The absolute reliance of proliferating cells on this reaction has cemented DHFR as a cornerstone target in pharmacology. A thorough understanding of DHF's metabolic role, supported by robust quantitative data and precise experimental methodologies, is essential for researchers and drug development professionals seeking to further explore and exploit this critical metabolic axis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thymidylate synthase - Wikipedia [en.wikipedia.org]

- 6. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pnas.org [pnas.org]

- 11. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Folate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetic and molecular properties of the dihydrofolate reductase from pyrimethamine-sensitive and pyrimethamine-resistant clones of the human malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Simultaneous quantification of intracellular concentrations of clinically important metabolites of folate-homocysteine cycle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii [protocols.io]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]

- 21. Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]

Dihydrofolic Acid vs. Folic Acid: A Technical Guide to Their Core Differences

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folic acid and its reduced derivative, dihydrofolic acid (DHF), are pivotal molecules in one-carbon metabolism, essential for the biosynthesis of nucleotides and certain amino acids. While structurally similar, their distinct chemical properties and metabolic fates have significant implications for cellular function and therapeutic intervention. This technical guide provides an in-depth comparison of this compound and folic acid, focusing on their chemical structures, metabolic pathways, and enzymatic interactions. Quantitative data are presented in structured tables for direct comparison, and detailed experimental protocols for relevant assays are provided. Furthermore, key metabolic and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of their differential roles.

Introduction

Folate, a B-vitamin, is crucial for a variety of metabolic processes, primarily those involving the transfer of one-carbon units.[1] Its synthetic, fully oxidized form, folic acid, is widely used in dietary supplements and food fortification.[2] this compound (DHF) is a key intermediate in folate metabolism, serving as the direct precursor to the biologically active form, tetrahydrofolate (THF).[3][4] The enzymatic reduction of both folic acid and DHF is catalyzed by dihydrofolate reductase (DHFR), an enzyme that is a major target for various therapeutic agents, including anticancer and antimicrobial drugs.[3][5] Understanding the fundamental differences between folic acid and DHF is therefore critical for researchers and professionals involved in drug development and the study of metabolic pathways.

Chemical Structure and Properties

Folic acid and this compound share a common core structure, consisting of a pteridine (B1203161) ring, a para-aminobenzoic acid (PABA) moiety, and a glutamate (B1630785) tail. The key distinction lies in the oxidation state of the pteridine ring.

-

Folic Acid: The pteridine ring is fully oxidized (aromatic).[6]

-

This compound (7,8-dihydrofolate): The pteridine ring is partially reduced at the 7 and 8 positions.[3]

This seemingly minor structural difference has a profound impact on their chemical properties and biological activity.

| Property | Folic Acid | This compound |

| Chemical Formula | C₁₉H₁₉N₇O₆ | C₁₉H₂₁N₇O₆ |

| Molar Mass | 441.4 g/mol | 443.4 g/mol [7] |

| Pteridine Ring | Fully oxidized (aromatic)[6] | Partially reduced at positions 7 and 8[3] |

| Stability | More stable | Less stable |

Metabolic Pathway and Bioactivation

The conversion of folic acid to the biologically active tetrahydrofolate (THF) is a two-step reductive process, both steps being catalyzed by the enzyme dihydrofolate reductase (DHFR) and requiring NADPH as a cofactor.[2][8]

-

Folic Acid → this compound (DHF): The first reduction is the conversion of the synthetic folic acid to DHF. This step is notably slow in humans.[9][10]

-

This compound (DHF) → Tetrahydrofolate (THF): The second reduction converts DHF to THF. This is the primary physiological function of DHFR.[11]

THF is the central molecule in one-carbon metabolism, accepting, and donating one-carbon units for various biosynthetic reactions, including the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis.

Figure 1: Metabolic conversion of folic acid to tetrahydrofolate.

Enzymatic Kinetics: Dihydrofolate Reductase (DHFR)

The efficiency of DHFR in reducing folic acid versus DHF is markedly different. DHF is the preferred, physiological substrate for DHFR.

| Kinetic Parameter | Folic Acid (Substrate) | This compound (Substrate) | Species | Reference |

| Km (μM) | 1.8 | ~0.5 (substrate inhibition above 1 μM) | Rat Liver | [9] |

| Km (μM) | 0.5 | Not specified | Human Liver | [9] |

| Vmax (relative) | ~850 times slower than with DHF | - | Rat Liver | [9] |

| Vmax (nmol/min/g wet weight liver) | < 0.02 | ~26 | Human Liver | [9] |

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, salt concentration) and the source of the enzyme.

The significantly lower Vmax for folic acid indicates that its reduction by DHFR is a rate-limiting step in its metabolic activation.[9] This has led to concerns about the accumulation of unmetabolized folic acid in circulation, especially with high levels of supplementation.[7]

Bioavailability

While folic acid is generally considered to have high bioavailability from supplements, its metabolic activation is slow. The bioavailability of naturally occurring food folates, which are primarily in reduced forms like THF and its derivatives, is generally lower and more variable than that of synthetic folic acid. However, once absorbed, these reduced forms can directly enter the metabolic pool without the need for the initial slow reduction step required by folic acid.

Studies comparing the bioavailability of different folate forms have shown that reduced derivatives like 5-methyltetrahydrofolate (5-MTHF) can lead to a more significant increase in plasma folate levels compared to folic acid.[12][13]

Role in Drug Development

The central role of DHFR in nucleotide synthesis makes it a prime target for therapeutic intervention, particularly in cancer and infectious diseases.[5] DHFR inhibitors, such as methotrexate, competitively inhibit the binding of DHF to the enzyme, thereby blocking the production of THF and halting DNA synthesis in rapidly dividing cells.

The significant difference in the affinity of DHFR for folic acid versus DHF is a critical consideration in the design and evaluation of DHFR inhibitors. Assays for screening potential inhibitors typically use DHF as the substrate due to its much higher reaction rate, which provides a more sensitive and physiologically relevant measure of enzyme activity.

Figure 2: Mechanism of DHFR inhibition.

Experimental Protocols

Spectrophotometric Assay for Dihydrofolate Reductase (DHFR) Activity

This protocol describes a standard colorimetric assay to determine DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[4]

Materials and Reagents:

-

96-well clear flat-bottom plate

-

Multi-well spectrophotometer (ELISA reader) capable of kinetic readings at 340 nm

-

DHFR Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 100 mM NaCl)

-

This compound (DHF) substrate solution (e.g., 10 mM stock in assay buffer)

-

NADPH solution (e.g., 10 mM stock in assay buffer)

-

Purified DHFR enzyme or sample (cell/tissue lysate)

-

Ultrapure water

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of DHFR Assay Buffer.

-

Prepare fresh dilutions of DHF and NADPH in the assay buffer on the day of the experiment. Protect the DHF solution from light.[4]

-

-

Sample Preparation:

-

If using cell or tissue samples, homogenize in ice-cold DHFR Assay Buffer.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to remove cell debris.

-

Collect the supernatant containing the enzyme.

-

-

Assay Setup (per well of a 96-well plate):

-

Add DHFR Assay Buffer to a final volume of 200 µL.

-

Add the sample (e.g., 5-50 µL of cell lysate) or purified DHFR enzyme.

-

Add NADPH to a final concentration of (e.g., 100 µM).

-

Prepare a blank well containing all components except the DHF substrate.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding DHF to a final concentration of (e.g., 100 µM).

-

Immediately measure the decrease in absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 15-30 seconds) for 10-20 minutes at a constant temperature (e.g., 25°C or 37°C).

-

-

Data Analysis:

-

Determine the rate of NADPH oxidation (ΔA340/min) from the linear portion of the kinetic curve.

-

Calculate the DHFR activity using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

-

Figure 3: Experimental workflow for the spectrophotometric DHFR assay.

Conclusion

The distinctions between this compound and folic acid are fundamental to understanding folate metabolism and its therapeutic manipulation. While folic acid is a stable synthetic precursor, its slow enzymatic conversion to DHF by DHFR in humans presents a metabolic bottleneck. DHF, in contrast, is the immediate and preferred substrate for DHFR, leading to the rapid production of the active cofactor THF. These differences in chemical properties, metabolic activation, and enzyme kinetics have significant implications for nutritional recommendations, the interpretation of clinical studies, and the design of effective therapeutic agents targeting the folate pathway. A thorough appreciation of these core differences is essential for advancing research and development in fields reliant on the modulation of one-carbon metabolism.

References

- 1. One Carbon Metabolism Pathway: Key Biochemical Processes Explained - Creative Proteomics [creative-proteomics.com]

- 2. Kinetic characterization of dihydrofolate reductase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. assaygenie.com [assaygenie.com]

- 5. Definition, Process And Function Of One-Carbon Metabolism - Creative Proteomics [creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii [protocols.io]

- 10. m.youtube.com [m.youtube.com]

- 11. Pharmacokinetics of (6S)-5-Methyltetrahydrofolate dicholine salt compared to folic acid: a randomized double-blind single dose cross-over study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of (6 S)-5-methyltetrahydrofolic acid v. folic acid as the reference folate in longer-term human dietary intervention studies assessing the relative bioavailability of natural food folates: comparative changes in folate status following a 16-week placebo-controlled study in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enzymatic reduction of folic acid and this compound to tetrahydrofolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Enzymes of Dihydrofolic Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key enzymes involved in dihydrofolic acid metabolism, a critical pathway for cellular proliferation and a significant target for therapeutic intervention. This compound (DHF) is a derivative of folate (vitamin B9) that plays a central role in the synthesis of nucleotides, the building blocks of DNA and RNA.[1] The enzymes that metabolize DHF are essential for maintaining the supply of tetrahydrofolate (THF), the active form of folate, which is crucial for one-carbon transfer reactions.[2][3] This document details the function, kinetics, and experimental analysis of these enzymes, offering valuable insights for research and drug development.

Core Enzymes in this compound Metabolism

The metabolism of this compound is primarily orchestrated by a set of interconnected enzymes that form the folate cycle. The principal enzymes in this pathway are Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS), and Serine Hydroxymethyltransferase (SHMT).

Dihydrofolate Reductase (DHFR)

Dihydrofolate Reductase (EC 1.5.1.3) is a ubiquitous enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), utilizing NADPH as a cofactor.[2][4] This reaction is the final step in the regeneration of THF, which is essential for the de novo synthesis of purines, thymidylate, and certain amino acids.[4] Due to its critical role in DNA synthesis, DHFR is a major target for a class of drugs known as antifolates, which are used in the treatment of cancer and infectious diseases.[5][6][7]

Mechanism of Action: DHFR facilitates the transfer of a hydride ion from NADPH to DHF, accompanied by protonation, to produce THF.[2] The enzyme's active site binds both DHF and NADPH, positioning them for the reduction reaction.[8]

Clinical Significance: Inhibition of DHFR disrupts the supply of THF, leading to a deficiency in the precursors required for DNA synthesis and cell division.[4] This is particularly effective against rapidly proliferating cells, such as cancer cells and certain microbes.[5] Methotrexate is a potent competitive inhibitor of human DHFR and is widely used in cancer chemotherapy.[5][6] Trimethoprim and pyrimethamine (B1678524) are selective inhibitors of bacterial and protozoal DHFR, respectively, and are used as antimicrobial agents.[5][6]

Thymidylate Synthase (TS)

Thymidylate Synthase (EC 2.1.1.45) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary component of DNA.[9][10] It catalyzes the methylation of deoxyuridine monophosphate (dUMP) to dTMP, using 5,10-methylenetetrahydrofolate (CH2H4folate) as a one-carbon donor.[10][11] In this reaction, CH2H4folate is oxidized to dihydrofolate (DHF).[11]

Mechanism of Action: The catalytic mechanism of TS involves the formation of a covalent intermediate with dUMP.[9] The cofactor, 5,10-methylenetetrahydrofolate, then donates a methyl group to the dUMP, and the resulting intermediate is reduced to form dTMP and DHF.[9]

Clinical Significance: By producing DHF as a byproduct, TS activity is directly linked to the function of DHFR, which is required to regenerate THF from DHF. The inhibition of TS leads to an imbalance of deoxynucleotides and an accumulation of dUMP, which can cause DNA damage and cell death.[9] For this reason, TS is a significant target for anticancer drugs, such as 5-fluorouracil.[11][12]

Serine Hydroxymethyltransferase (SHMT)

Serine Hydroxymethyltransferase (EC 2.1.2.1) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a pivotal role in one-carbon metabolism.[13][14] It catalyzes the reversible conversion of L-serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-MTHF).[13][15]

Mechanism of Action: The reaction mechanism involves the formation of a Schiff base between serine and the PLP cofactor, followed by a retro-aldol cleavage to release glycine and a formaldehyde (B43269) equivalent, which is then transferred to THF to form 5,10-MTHF.[13][14]

Clinical Significance: SHMT provides the 5,10-MTHF required by thymidylate synthase for dTMP synthesis.[13] There are two major isoforms in eukaryotes: a cytosolic form (SHMT1) and a mitochondrial form (SHMT2).[13] Dysregulation of SHMT activity has been implicated in various diseases, including cancer.[13][16] The enzyme is being explored as a potential therapeutic target.[13]

Quantitative Data on Enzyme Kinetics

The following tables summarize key kinetic parameters for the core enzymes of this compound metabolism. These values can vary depending on the species and experimental conditions.

Table 1: Kinetic Parameters for Dihydrofolate Reductase (DHFR)

| Species | Substrate | Km (μM) | kcat (s-1) | Reference |

| Escherichia coli | Dihydrofolate | 0.22 | - | [17] |

| Escherichia coli | NADPH | 1.9 | - | [17] |

| Human (liver) | Dihydrofolate | 0.05 | - | [18] |

| Human (liver) | Folic Acid | 0.5 | - | [18] |

| Rat (liver) | Folic Acid | 1.8 | - | [18] |

| Streptococcus pneumoniae | Dihydrofolate | - | 31.5 | [19] |

Table 2: Kinetic Parameters for Thymidylate Synthase (TS)

| Species | Substrate | Km (μM) | kcat (s-1) | Reference |

| Data for TS kinetics is highly variable and dependent on the source and assay conditions. Specific values should be consulted from primary literature for the organism of interest. |

Table 3: Kinetic Parameters for Serine Hydroxymethyltransferase (SHMT)

| Species | Substrate | Km (μM) | kcat (s-1) | Reference |

| Kinetic parameters for SHMT are also highly dependent on the isoform (SHMT1 vs. SHMT2) and experimental setup. Researchers are advised to consult specific studies for relevant kinetic data. |

Experimental Protocols

Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric)

This protocol is a standard method for measuring DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[18][20]

Materials:

-

Spectrophotometer with temperature control

-

Cuvettes

-

Assay Buffer: 0.1 M Tris-HCl, pH 7.4

-

NADPH solution (0.1 mM in Assay Buffer)

-

Dihydrofolate (DHF) solution (60 μM in Assay Buffer)

-

Enzyme sample (cell lysate, tissue homogenate, or purified DHFR)

-

2-mercaptoethanol (50 mM)

Procedure:

-

Set the spectrophotometer to read absorbance at 340 nm and maintain the temperature at 27°C.[18]

-

In a cuvette, prepare a reaction mixture containing Assay Buffer, 50 mM 2-mercaptoethanol, and 0.1 mM NADPH.[18]

-

Equilibrate the mixture at 27°C for 5 minutes.[18]

-

Record a baseline reading to account for any non-specific NADPH oxidation.[18]

-

Initiate the reaction by adding the enzyme sample to the cuvette and mix gently.

-

Immediately add 60 μM DHF to start the reaction.[18]

-

Monitor the decrease in absorbance at 340 nm for a set period (e.g., 2.5 to 10 minutes).[18][20]

-

Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH (6.22 mM-1cm-1). The formation of THF can be calculated using a millimolar extinction coefficient of 12.3 mM-1cm-1 with DHF as the substrate.[18]

Note: For crude extracts with high background NADPH oxidase activity, an HPLC-based assay that directly measures THF production is recommended for greater accuracy.[18]

Thymidylate Synthase (TS) Activity Assay

A common method for assaying TS activity involves measuring the release of tritium (B154650) (³H) from [5-³H]dUMP into the aqueous solvent.

Materials:

-

Scintillation counter

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 25 mM MgCl₂, 1 mM DTT)

-

[5-³H]dUMP

-

5,10-methylenetetrahydrofolate

-

Enzyme sample

-

Activated charcoal suspension

Procedure:

-

Prepare reaction mixtures containing Reaction Buffer, [5-³H]dUMP, and 5,10-methylenetetrahydrofolate.

-

Pre-incubate the mixtures at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme sample.

-

After a defined incubation time, stop the reaction (e.g., by adding acid).

-

Add an activated charcoal suspension to adsorb the unreacted [5-³H]dUMP.

-

Centrifuge the samples to pellet the charcoal.

-

Measure the radioactivity of the supernatant, which contains the released ³H₂O, using a scintillation counter.

-

Calculate the enzyme activity based on the amount of tritium released over time.

Serine Hydroxymethyltransferase (SHMT) Activity Assay

SHMT activity can be assayed by coupling the reaction to other enzymes or by directly measuring the products. A common method involves measuring the conversion of serine to glycine.

Materials:

-

HPLC system

-

Reaction Buffer (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM EDTA, 0.1 mM PLP)

-

L-serine

-

Tetrahydrofolate (THF)

-

Enzyme sample

Procedure:

-

Prepare reaction mixtures containing Reaction Buffer, L-serine, THF, and PLP.

-

Pre-incubate the mixtures at the desired temperature.

-

Initiate the reaction by adding the enzyme sample.

-

After a specific time, stop the reaction (e.g., by heat inactivation or addition of acid).

-

Analyze the reaction mixture for the amount of glycine produced using an HPLC system with an appropriate column and detection method (e.g., derivatization with a fluorescent tag).

-

Quantify the glycine concentration against a standard curve to determine the enzyme activity.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the core metabolic pathway of this compound and a typical experimental workflow for an enzyme assay.

Caption: Metabolic pathway of this compound.

Caption: General workflow for an enzyme activity assay.

Drug Development Targeting the Folate Pathway

The enzymes of the this compound metabolism pathway are well-established targets for drug development due to their essential role in cell proliferation.[21][22] The strategy of targeting this pathway is based on the principle that rapidly dividing cells, such as cancer cells and pathogens, have a high demand for nucleotides and are therefore more sensitive to the inhibition of folate metabolism.[7][23]

Dihydrofolate Reductase Inhibitors:

-

Methotrexate: A structural analog of dihydrofolate that competitively inhibits DHFR.[23] It is used in the treatment of various cancers and autoimmune diseases.[5]

-

Pemetrexed: A multi-targeted antifolate that inhibits DHFR, TS, and other folate-dependent enzymes.[7]

-

Trimethoprim: An antibiotic that selectively inhibits bacterial DHFR.[5]

-

Pyrimethamine: An antiprotozoal agent that targets the DHFR of parasites like Plasmodium falciparum (malaria) and Toxoplasma gondii.[5]

Thymidylate Synthase Inhibitors:

-

5-Fluorouracil (5-FU): A pyrimidine (B1678525) analog that is converted in the cell to a metabolite that irreversibly inhibits TS.[12] It is a cornerstone of chemotherapy for many solid tumors.[24]

-

Raltitrexed: A specific TS inhibitor that acts as a folate analog.[7]

The development of new inhibitors continues to be an active area of research, with a focus on improving selectivity, overcoming drug resistance, and identifying novel allosteric inhibitors.[7][25] The structural and mechanistic differences between human and pathogen enzymes provide opportunities for the design of species-specific drugs with improved therapeutic indices.[6][24]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 3. Folate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Regulation of human dihydrofolate reductase activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 6. Dihydrofolate reductase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dihydrofolate reductase - Proteopedia, life in 3D [proteopedia.org]

- 9. Thymidylate synthase - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. fiveable.me [fiveable.me]

- 12. Thymidylate synthase structure, function and implication in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. grokipedia.com [grokipedia.com]

- 14. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 15. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]

- 16. Serine hydroxymethyltransferase - Proteopedia, life in 3D [proteopedia.org]

- 17. pnas.org [pnas.org]

- 18. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. researchgate.net [researchgate.net]

- 22. Folate biosynthesis pathway: mechanisms and insights into drug design for infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Dihydrofolic Acid as a Precursor to Tetrahydrofolate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrofolic acid (DHF) is an essential precursor in the biosynthesis of tetrahydrofolate (THF), a pivotal coenzyme in a multitude of metabolic processes. The enzymatic conversion of DHF to THF is catalyzed by dihydrofolate reductase (DHFR), an enzyme of significant interest in cellular biology and pharmacology. This guide provides a comprehensive technical overview of this critical biochemical reaction, including the underlying enzymatic kinetics, detailed experimental protocols for its study, and its integration into broader metabolic pathways. The central role of DHFR as a therapeutic target is also explored, with a focus on the inhibitory mechanisms of drugs such as methotrexate (B535133). This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and related fields.

The Biochemical Conversion of this compound to Tetrahydrofolate

The reduction of this compound (DHF) to 5,6,7,8-tetrahydrofolate (THF) is a fundamental reaction in cellular metabolism. This conversion is catalyzed by the enzyme dihydrofolate reductase (DHFR), which utilizes nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a hydride donor.[1][2] The reaction can be summarized as follows:

7,8-dihydrofolate + NADPH + H⁺ → 5,6,7,8-tetrahydrofolate + NADP⁺[3]

This process is essential for replenishing the cellular pool of THF, which is a vital one-carbon carrier. THF and its derivatives are indispensable for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA, as well as for the metabolism of certain amino acids.[4][5] The mechanism of the DHFR-catalyzed reaction is a stepwise process that involves the protonation of DHF followed by a hydride transfer from NADPH.[1]

The regulation of DHFR activity is critical for maintaining cellular homeostasis.[1] Its inhibition leads to a depletion of THF, which in turn disrupts DNA synthesis and cell proliferation, making DHFR a key target for various therapeutic agents, particularly in cancer chemotherapy.[6][7]

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic conversion of DHF to THF by human DHFR and its inhibition.

| Parameter | Substrate | Value | Species | Reference |

| Km | Dihydrofolate (DHF) | 1.6 ± 0.4 µM | Mycobacterium tuberculosis | [8] |

| Km | NADPH | < 1 µM | Mycobacterium tuberculosis | [8] |

| kcat | - | 1.6 ± 0.1 s⁻¹ | Mycobacterium tuberculosis | [8] |

| kcat | - | 31.5 s⁻¹ | Streptococcus pneumoniae | [9] |

Table 1: Kinetic Parameters of Dihydrofolate Reductase. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per second.

| Inhibitor | Ki | Species | Reference |

| Methotrexate (MTX) | < 0.03 nM | Human | [10] |

| Methotrexate (MTX) | 3.4 pM | Human | [11][12] |

| 7-Hydroxy-MTX | 8.9 nM | Human | [11] |

| Trimethoprim | 0.5 µM | Human | [11] |

Table 2: Inhibition Constants (Ki) for Human Dihydrofolate Reductase. The inhibition constant (Ki) is a measure of the potency of an inhibitor; a lower Ki value indicates a more potent inhibitor.

Signaling and Metabolic Pathways

The conversion of DHF to THF is a critical node in several interconnected metabolic pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of DHF to THF conversion.

Spectrophotometric Assay for DHFR Activity

This protocol describes a standard method for measuring DHFR activity by monitoring the decrease in NADPH absorbance at 340 nm.[13][14]

Materials:

-

DHFR Assay Buffer: 50 mM potassium phosphate, pH 7.5.

-

DHFR Enzyme: Purified recombinant DHFR or cell/tissue lysate.

-

Substrate Solution: 100 µM this compound (DHF) in assay buffer. Prepare fresh.

-

Cofactor Solution: 100 µM NADPH in assay buffer.

-

Temperature-controlled UV/Vis spectrophotometer and quartz cuvettes.

Procedure:

-

Set the spectrophotometer to read absorbance at 340 nm at a constant temperature (e.g., 25°C).

-

In a 1 mL cuvette, add 800 µL of DHFR Assay Buffer.

-

Add 100 µL of the NADPH solution.

-

Add an appropriate amount of the DHFR enzyme solution and mix by gentle inversion.

-

Initiate the reaction by adding 100 µL of the DHF substrate solution and immediately start recording the absorbance.

-

Monitor the decrease in absorbance at 340 nm for 3-5 minutes. The rate of decrease is proportional to the DHFR activity.

-

Calculate the enzyme activity using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

Quantification of Intracellular Folates by HPLC

This protocol outlines a general approach for the extraction and quantification of intracellular folate species, including DHF and THF, using High-Performance Liquid Chromatography (HPLC).[15][16]

Materials:

-

Cell or tissue samples.

-

Extraction Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing antioxidants like ascorbic acid and β-mercaptoethanol.

-

Solid Phase Extraction (SPE) cartridges for sample cleanup.

-

HPLC system with a C18 reverse-phase column and UV and/or fluorescence detectors.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

-

Folate standards (DHF, THF, etc.).

Procedure:

-

Extraction: Homogenize cell or tissue samples in ice-cold extraction buffer. Centrifuge to pellet cellular debris and collect the supernatant.

-

Sample Cleanup: Pass the extract through a pre-conditioned SPE cartridge to remove interfering substances. Elute the folates with an appropriate solvent.

-

HPLC Analysis: Inject the purified extract onto the HPLC system. Separate the different folate species using a suitable gradient elution program.

-

Detection: Detect the eluting folates using a UV detector (for DHF) and a fluorescence detector (for THF and other reduced folates).

-

Quantification: Create a standard curve using known concentrations of folate standards. Quantify the folate species in the samples by comparing their peak areas to the standard curve.

Conclusion

The conversion of this compound to tetrahydrofolate by dihydrofolate reductase is a cornerstone of cellular metabolism, directly impacting DNA synthesis and cell proliferation. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate this critical pathway. A thorough understanding of the enzymology of DHFR and its role in metabolic networks is paramount for the development of novel therapeutics that target this essential enzyme. The methodologies and information presented herein are intended to facilitate further research and innovation in this important field.

References

- 1. researchgate.net [researchgate.net]

- 2. news-medical.net [news-medical.net]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Increasing methotrexate resistance by combination of active-site mutations in human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]

- 15. ars.usda.gov [ars.usda.gov]

- 16. Development of a simplified method for the determination of folates in baker's yeast by HPLC with ultraviolet and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biochemical Cornerstone: A Technical Guide to Dihydrofolate Reductase (DHFR)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that plays a pivotal role in cellular metabolism.[1][2][3] It catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[4][5][6] THF and its derivatives are crucial one-carbon donors in the synthesis of purines, thymidylate, and certain amino acids, making DHFR indispensable for DNA synthesis, repair, and cell proliferation.[7] This central role has established DHFR as a critical therapeutic target for a range of diseases, including cancer, bacterial infections, and parasitic diseases.[2][8][9] This technical guide provides an in-depth exploration of the biochemical role of DHFR, its mechanism of action, and its significance in drug development.

Core Function and Metabolic Significance

DHFR is a key enzyme in the folate metabolic pathway. This pathway is essential for providing the necessary building blocks for rapidly dividing cells. The primary reaction catalyzed by DHFR is the conversion of DHF to THF, utilizing NADPH as a cofactor.[5][6]

The THF produced is a precursor to a variety of coenzymes that participate in one-carbon transfer reactions. These reactions are vital for:

-

Thymidylate Synthesis: THF is a cofactor for thymidylate synthase, which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[7]

-

Purine Synthesis: THF derivatives are required for two steps in the de novo synthesis of purines, the building blocks of DNA and RNA.

-

Amino Acid Metabolism: THF is involved in the interconversion of serine and glycine (B1666218) and the metabolism of histidine.

Depletion of the THF pool due to DHFR inhibition disrupts these critical metabolic processes, leading to the cessation of DNA synthesis and ultimately, cell death.[7]

The Catalytic Mechanism of DHFR

The catalytic cycle of DHFR is a well-studied, multi-step process involving significant conformational changes in the enzyme. The generally accepted mechanism involves the sequential binding of NADPH and DHF, followed by hydride transfer and the sequential release of THF and NADP+.[5][10]

Key steps in the catalytic cycle include:

-

Binding of NADPH: The cycle initiates with the binding of the cofactor NADPH to the enzyme.

-

Binding of DHF: Subsequently, the substrate dihydrofolate binds to the enzyme-NADPH complex.

-

Hydride Transfer: A hydride ion is transferred from NADPH to DHF, reducing it to THF. This step is accompanied by protonation.[5]

-

Release of NADP+: The oxidized cofactor, NADP+, is the first product to be released.

-

Release of THF: Finally, the product tetrahydrofolate is released, regenerating the free enzyme for the next catalytic cycle.

Conformational changes, particularly in the Met20 loop, are critical for the progression of the catalytic cycle, regulating substrate binding and product release.[5]

DHFR as a Therapeutic Target

The essential role of DHFR in cell proliferation has made it an attractive target for therapeutic intervention.[8] Inhibitors of DHFR can selectively target rapidly dividing cells, such as cancer cells or pathogenic microorganisms.

Anticancer Therapy: Methotrexate (B535133) is a potent competitive inhibitor of human DHFR and is widely used in cancer chemotherapy.[11][12] By mimicking the structure of DHF, methotrexate binds tightly to the active site of DHFR, leading to the depletion of THF and the inhibition of DNA synthesis in cancer cells.[11]

Antimicrobial Therapy: The structural differences between prokaryotic and eukaryotic DHFR have been exploited to develop selective antimicrobial agents. Trimethoprim, for example, is an antibiotic that selectively inhibits bacterial DHFR, showing a much lower affinity for the human enzyme.[9][13] This selectivity allows for the targeted disruption of bacterial folate metabolism with minimal effects on the host.

Quantitative Data on DHFR Kinetics and Inhibition

The following tables summarize key quantitative data related to the enzymatic activity of DHFR and the potency of its inhibitors.

Table 1: Kinetic Parameters of Dihydrofolate Reductase

| Organism/Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (μM-1s-1) | Reference |

| Escherichia coli | Dihydrofolate | 0.7 | 12.0 | 17.1 | [14] |

| Streptococcus pneumoniae | Dihydrofolate | 4.4 ± 0.95 | 31.5 ± 2.5 | 7.2 | [14] |

| Mycobacterium tuberculosis | Dihydrofolate | 1.6 ± 0.4 | 1.6 ± 0.1 | - | [15] |

| Human | Dihydrofolate | - | - | - | |

| Pneumocystis jirovecii (Wild Type) | Dihydrofolate | - | - | - |

Data for Human and P. jirovecii DHFR are often presented in the context of inhibitor studies and can vary.

Table 2: Inhibition Constants (Ki) of Common DHFR Inhibitors

| Inhibitor | Organism/Enzyme | Ki | Reference |

| Methotrexate | Human | 3.4 pM | [16] |

| Methotrexate | Staphylococcus aureus (DfrB) | 0.71 nM | [17] |

| Trimethoprim | Escherichia coli | - | |

| Trimethoprim | Streptococcus pneumoniae | 147 ± 49 nM | [14] |

| Trimethoprim | Pneumocystis jirovecii (Wild Type) | - | [18] |

Note: Ki values can vary significantly depending on the experimental conditions.

Experimental Protocols

Spectrophotometric Assay for DHFR Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

-

Purified DHFR enzyme

-

DHFR Assay Buffer (e.g., 50 mM MES, 25 mM Tris, 25 mM ethanolamine, 100 mM NaCl, pH 7.0)

-

Dihydrofolate (DHF) stock solution (e.g., 10 mM in assay buffer)

-

NADPH stock solution (e.g., 10 mM in assay buffer)

-

UV/Vis spectrophotometer with temperature control

-

Quartz cuvettes

Procedure:

-

Set the spectrophotometer to read absorbance at 340 nm and maintain the temperature at 25 °C.

-

In a 1 mL cuvette, prepare a reaction mixture containing:

-

DHFR Assay Buffer to a final volume of 1 mL.

-

NADPH to a final concentration of 100 μM.

-

DHFR enzyme (concentration to be optimized to yield a linear rate).

-

-

Incubate the mixture for 3 minutes at 25 °C to allow for temperature equilibration.

-

Initiate the reaction by adding DHF to a final concentration of 100 μM.

-

Immediately mix by inversion and start monitoring the decrease in absorbance at 340 nm for 2-5 minutes.

-

Calculate the rate of reaction from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1).

DHFR Inhibition Assay for IC50 Determination

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against DHFR.

Materials:

-

All materials from the DHFR activity assay.

-

Test inhibitor compound stock solution (e.g., in DMSO).

-

96-well microplate reader.

Procedure:

-

Prepare serial dilutions of the test inhibitor in DHFR Assay Buffer.

-

In a 96-well plate, set up the following reactions in triplicate:

-

Enzyme Control (EC): DHFR, NADPH, and assay buffer (with DMSO vehicle if used for the inhibitor).

-

Inhibitor Wells: DHFR, NADPH, assay buffer, and varying concentrations of the test inhibitor.

-

Blank: Assay buffer and NADPH (no enzyme).

-

-

Add the DHFR enzyme to all wells except the blank and pre-incubate with the inhibitor for 10-15 minutes at room temperature.[19]

-

Initiate the reaction by adding DHF to all wells.

-

Immediately place the plate in a microplate reader and measure the kinetic decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction rates for each well.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Caption: Folate Metabolism Pathway Highlighting DHFR's Central Role.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. assaygenie.com [assaygenie.com]

- 3. Dihydrofolate Reductase Colorimetric Activity Kit - Creative BioMart [creativebiomart.net]

- 4. researchgate.net [researchgate.net]

- 5. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 6. Dihydrofolate reductase as a model for studies of enzyme dynamics and catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. droracle.ai [droracle.ai]

- 13. New Trimethoprim-Resistant Dihydrofolate Reductase Cassette, dfrXV, Inserted in a Class 1 Integron - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Trimethoprim Resistance of Dihydrofolate Reductase Variants from Clinical Isolates of Pneumocystis jirovecii - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

The Central Role of Dihydrofolic Acid in One-Carbon Transfer Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

One-carbon metabolism is a fundamental network of interconnected biochemical pathways essential for the biosynthesis of nucleotides, amino acids, and other macromolecules critical for cellular proliferation and maintenance. Central to this network is the folate cycle, in which various forms of tetrahydrofolate (THF) act as coenzymes to accept, activate, and transfer one-carbon units at different oxidation states. Dihydrofolic acid (DHF) is a critical intermediate in this cycle, acting as the direct precursor to the biologically active THF. The enzymatic reduction of DHF to THF is a linchpin reaction, ensuring a continuous supply of one-carbon carriers. This technical guide provides an in-depth exploration of the role of this compound in one-carbon transfer reactions, with a focus on the key enzymes, their kinetics, detailed experimental protocols for their study, and their significance as therapeutic targets.

The Folate Cycle and the Pivotal Role of Dihydrofolate Reductase (DHFR)

The regeneration of THF from DHF is catalyzed by the ubiquitous enzyme Dihydrofolate Redractase (DHFR).[1] This NADPH-dependent reduction is essential for maintaining the intracellular pool of THF cofactors required for a variety of biosynthetic reactions.[2] DHF itself is produced from two main sources: the diet, through the reduction of ingested folic acid, and endogenously from the thymidylate synthase (TS) reaction, where 5,10-methylenetetrahydrofolate is oxidized to DHF during the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[2]

The central role of DHFR makes it a prime target for therapeutic intervention, particularly in cancer and infectious diseases.[3] Inhibition of DHFR leads to a depletion of THF, which in turn disrupts the synthesis of purines and thymidylate, ultimately halting DNA synthesis and cell division.

Dihydrofolate Reductase (DHFR) Signaling Pathway

The following diagram illustrates the central reaction catalyzed by DHFR within the folate cycle.

Caption: The reduction of DHF to THF by DHFR, an NADPH-dependent reaction.

Quantitative Data: Enzyme Kinetics and Inhibition

The efficacy of drugs targeting one-carbon metabolism and the efficiency of the metabolic pathways themselves are underpinned by the kinetic parameters of the involved enzymes. Below are tables summarizing key kinetic constants for DHFR and its inhibition.

Table 1: Kinetic Parameters of Dihydrofolate Reductase (DHFR)

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |

| Homo sapiens | Dihydrofolate | ~0.22 | ~6.4 | [4] |

| Homo sapiens | NADPH | ~1.9 | ~6.4 | [4] |

| Escherichia coli | Dihydrofolate | 0.5 - 1.2 | 12 - 30 | [5] |

| Escherichia coli | NADPH | 1.0 - 4.0 | 12 - 30 | [5] |

| Streptococcus pneumoniae | Dihydrofolate | 2.5 | 31.5 | [6] |

| Streptococcus pneumoniae | NADPH | 5.6 | 31.5 | [6] |

Table 2: Inhibition Constants (Ki) for DHFR Inhibitors

| Inhibitor | Enzyme Source | Ki (nM) | Reference |

| Methotrexate | Homo sapiens | 0.03 - 0.1 | [7] |

| Methotrexate | Lactobacillus casei | 0.053 | [8] |

| Trimethoprim | Escherichia coli | 1.0 - 5.0 | [3] |

| Trimethoprim | Homo sapiens | >1000 | [3] |

Key Enzymes in One-Carbon Transfer Reactions Downstream of DHF Reduction

Once THF is generated from DHF, it serves as a scaffold for carrying one-carbon units. Two key enzymes involved in the initial capture and subsequent processing of these one-carbon units are Serine Hydroxymethyltransferase (SHMT) and Methylenetetrahydrofolate Reductase (MTHFR).

Serine Hydroxymethyltransferase (SHMT)

SHMT is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the reversible conversion of serine and THF to glycine (B1666218) and 5,10-methylenetetrahydrofolate.[3][9] This reaction is a major source of one-carbon units for the cell.